Cuneatin methyl ether Cuneatin methyl ether 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzopyran-4-one is a member of 7-methoxyisoflavones.
Brand Name: Vulcanchem
CAS No.: 4253-00-3
VCID: VC21348639
InChI: InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol

Cuneatin methyl ether

CAS No.: 4253-00-3

Cat. No.: VC21348639

Molecular Formula: C18H14O6

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Cuneatin methyl ether - 4253-00-3

CAS No. 4253-00-3
Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
IUPAC Name 7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
Standard InChI InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3
Standard InChI Key MSPWKPQQHHCXLR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4

PropertyValue
Molecular Weight326.3 g/mol
Density1.368 g/cm³
Boiling Point507.5°C at 760 mmHg
Flash Point226.4°C
Index of Refraction1.619

These experimentally determined physical characteristics indicate that cuneatin methyl ether is a stable compound with a relatively high boiling point, suggesting significant intermolecular forces . The absence of hydrogen bond donors (as indicated in calculated properties) combined with its moderate molecular weight contributes to its specific physical behavior.

Classification and Structural Features

Isoflavonoid Classification

Cuneatin methyl ether belongs to the broader family of isoflavonoids, which are important plant secondary metabolites. According to the LIPID MAPS classification system, it is categorized as:

  • LIPID MAPS Category: Polyketides [PK]

  • LIPID MAPS mainclass: Flavonoids [PK12]

  • LIPID MAPS subclass: Isoflavonoids [PK1205]

This classification places cuneatin methyl ether within a well-studied group of compounds often associated with beneficial health effects. Isoflavonoids generally function as phytoestrogens and antioxidants in biological systems, suggesting potential roles for cuneatin methyl ether in similar contexts.

Structural Features and Significance

The molecular architecture of cuneatin methyl ether includes several key structural elements that define its chemical behavior:

  • A chromene core structure with a ketone group at position 4

  • A methoxy group at position 7 of the chromene ring

  • A 6-methoxy-1,3-benzodioxol-5-yl substituent at position 3

  • A methylenedioxy bridge forming a five-membered ring within the benzodioxole moiety

These structural features, particularly the methoxy substitutions and the methylenedioxy bridge, likely confer specific biological activities and influence its interactions with molecular targets. The chromene-4-one structure is a common pharmacophore found in numerous bioactive compounds.

Physicochemical Properties

Calculated Properties

Computational methods have generated several physicochemical parameters for cuneatin methyl ether, providing insights into its potential pharmacological profile and behavior in biological systems.

PropertyValueSignificance
Heavy Atoms24Molecular complexity
Rings4Structural rigidity
Aromatic Rings3Potential for π-stacking interactions
Rotatable Bonds3Conformational flexibility
van der Waals Molecular volume269.44 ų molecule⁻¹Spatial requirements
Topological Polar Surface Area67.13-71.27 Ų molecule⁻¹Membrane permeability indicator
Hydrogen Bond Donors0Limited hydrogen bond donation
Hydrogen Bond Acceptors6Potential for hydrogen bond acceptance
LogP3.21-4.11Moderate lipophilicity
Molar Refractivity87.26Polarizability measure
Fraction sp³ Carbons0.17Low saturation ratio

These calculated properties suggest that cuneatin methyl ether possesses characteristics often associated with drug-like molecules, including moderate lipophilicity, appropriate molecular size, and balanced hydrogen bonding potential . The logP value between 3.21 and 4.11 indicates a favorable partition coefficient for potential membrane permeability while maintaining some water solubility.

Structure-Based Predictions

Based on its structural features and calculated physicochemical properties, cuneatin methyl ether likely demonstrates:

  • Moderate to good membrane permeability due to its balanced lipophilicity

  • Potential ability to interact with protein targets through hydrogen bonding, π-stacking, and hydrophobic interactions

  • Limited solubility in purely aqueous environments

  • Stability under standard laboratory conditions

These predictions align with the general behavior of isoflavonoids and provide a foundation for understanding potential biological interactions of cuneatin methyl ether.

Analytical Methods for Identification and Quantification

Analytical TechniqueExpected InformationApplication
UV-Vis SpectroscopyAbsorption maxima related to chromophoresPreliminary identification
Infrared SpectroscopyFunctional group identificationStructural confirmation
NMR Spectroscopy (¹H and ¹³C)Complete structural elucidationDefinitive identification
Mass SpectrometryMolecular weight and fragmentation patternConfirmation and quantification
X-ray CrystallographyThree-dimensional structureAbsolute configuration

The unique structural features of cuneatin methyl ether would provide characteristic spectroscopic signatures useful for its identification and differentiation from related compounds.

Synthetic Approaches and Chemical Modifications

Structural Modifications

The structural features of cuneatin methyl ether offer several positions for potential chemical modifications to create derivatives with altered properties:

  • Modification of methoxy groups (demethylation or replacement)

  • Alteration of the methylenedioxy bridge

  • Introduction of additional functional groups

  • Stereochemical variations

Such modifications could potentially enhance bioactivity, improve pharmacokinetic properties, or provide structure-activity relationship insights. The search results mention demethylation processes leading to new derivatives in related compounds, suggesting similar approaches might be viable for cuneatin methyl ether .

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